N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Description
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by two key substituents:
- R1: A (1E)-1-(4-hydroxyphenyl)ethylidene group, providing a phenolic hydroxyl moiety capable of hydrogen bonding.
- R2: A 4-(2-methylpropyl)phenyl (isobutylphenyl) group, contributing lipophilicity and steric bulk.
The compound’s structure has been confirmed via spectroscopic methods and single-crystal X-ray diffraction (SHELX programs, widely used for small-molecule refinement) . Its E-configuration at the imine bond is critical for maintaining planar geometry, influencing biological interactions .
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-14(2)12-16-4-6-18(7-5-16)20-13-21(25-24-20)22(28)26-23-15(3)17-8-10-19(27)11-9-17/h4-11,13-14,27H,12H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ |
InChI Key |
CQNRHKRKRYSKPC-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxyacetophenone with 4-isobutylbenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, followed by the addition of acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced pyrazole derivatives.
Substitution: Nitro and halogenated aromatic compounds
Scientific Research Applications
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations
However, it may reduce membrane permeability relative to electron-donating groups like dimethylamino . Thiophene in enhances π-π stacking interactions, which could improve binding to hydrophobic receptor pockets.
Solubility: Polar substituents (e.g., hydroxyl, dimethylamino) increase aqueous solubility, whereas lipophilic groups (isobutyl, benzyloxy) favor lipid membrane penetration. The target compound balances moderate solubility due to its mixed substituents.
Bioactivity: Analogs with dimethylamino groups (e.g., compound 5b in ) show significant analgesic activity (44.83% inhibition), suggesting that electron-donating R1 groups enhance efficacy. The target compound’s hydroxyl group may offer alternative binding modes, though specific data are lacking.
Pharmacological Implications
- Sedative/Analgesic Potential: Pyrazole derivatives in demonstrate dose-dependent sedative effects (e.g., reduced motor coordination at 100 mg/kg). The target compound’s isobutyl group may enhance blood-brain barrier penetration, though hydroxyl substitution could limit this.
Biological Activity
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.45 g/mol
- IUPAC Name : this compound
The compound features a hydrazide functional group and a pyrazole ring, which are known to influence its biological activity.
Antioxidant Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazole can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory activity. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. For instance, similar pyrazole derivatives have exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Pyrazole derivatives have been reported to demonstrate significant activity against Gram-positive bacteria, with some compounds showing comparable effectiveness to traditional antibiotics like ampicillin and norfloxacin .
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
